

# 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis

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## Compound of Interest

Compound Name: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1309842

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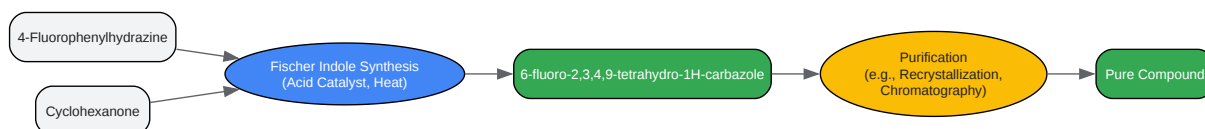
An in-depth analysis of the crystal structure of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole** reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and a generalized protocol for its crystal structure analysis, tailored for researchers, scientists, and professionals in drug development.

## Synthesis and Chemical Profile

**6-fluoro-2,3,4,9-tetrahydro-1H-carbazole** is a fluorinated derivative of tetrahydrocarbazole. It serves as a crucial building block in organic synthesis. The compound is typically synthesized through the Fischer indole synthesis, a well-established method for creating indole rings.

### General Synthetic Workflow:

The synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic ketone, in this case, 4-fluorophenylhydrazine and cyclohexanone, under acidic conditions.



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Caption: Generalized workflow for the synthesis of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole**.

## Application in Drug Discovery

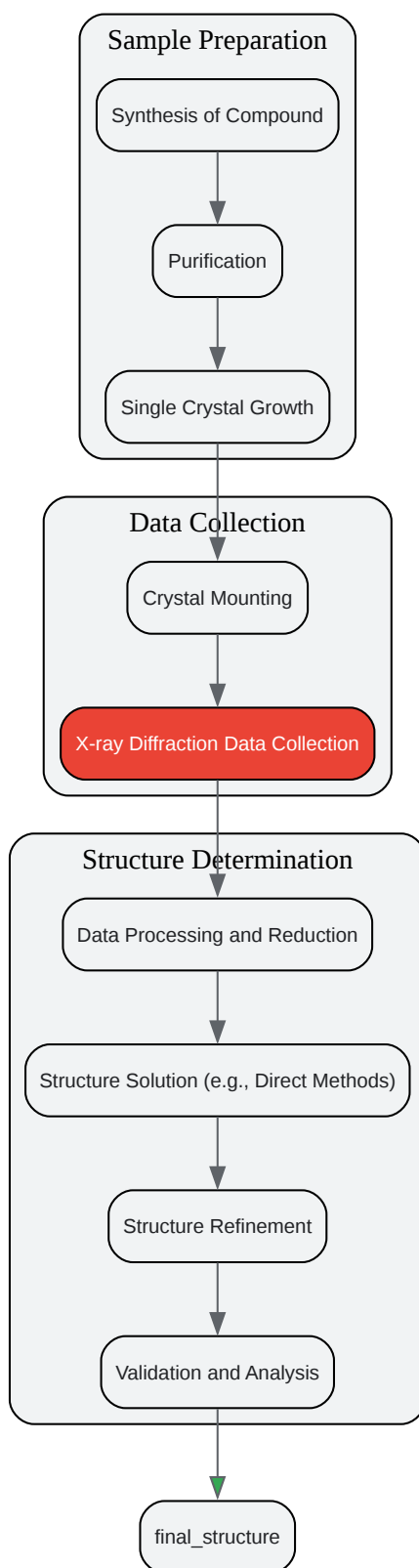
This compound is a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. Its structure is a scaffold that can be modified to develop analogs of various active pharmaceutical ingredients.

## Crystal Structure Analysis: A Generalized Protocol

While specific crystallographic data for **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole** is not widely published, a standard workflow can be followed for its analysis.

Experimental Workflow for Crystal Structure Analysis:

The process begins with the synthesis and purification of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The data collected from the diffraction experiment is then used to solve and refine the crystal structure.



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Caption: Standard workflow for single-crystal X-ray structure analysis.

## Crystallographic Data Summary

The following table outlines the typical parameters that would be determined from a successful crystal structure analysis. These values are essential for understanding the three-dimensional arrangement of the atoms in the crystal lattice.

Parameter	Description	Typical Data
Formula	The chemical formula of the compound.	C <sub>12</sub> H <sub>12</sub> FN
Formula Weight	The mass of one mole of the compound.	205.25 g/mol
Crystal System	The crystal system describes the symmetry of the unit cell.	e.g., Monoclinic
Space Group	The space group provides a complete description of the symmetry of the crystal.	e.g., P2 <sub>1</sub> /c
Unit Cell Dimensions	The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).	a, b, c, α, β, γ
Volume	The volume of the unit cell.	V (Å <sup>3</sup> )
Z	The number of formula units in the unit cell.	e.g., 4
Density (calculated)	The calculated density of the crystal.	ρ (g/cm <sup>3</sup> )
Absorption Coefficient	A measure of how much the X-rays are absorbed by the crystal.	μ (mm <sup>-1</sup> )
R-factor (R <sub>1</sub> )	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.	< 0.05
Goodness-of-fit (GOF)	An indicator of the quality of the structure refinement.	~ 1.0

This guide provides a foundational understanding of the synthesis and a methodological approach to the crystal structure analysis of **6-fluoro-2,3,4,9-tetrahydro-1H-carbazole**. The

provided workflows and data tables serve as a standard reference for researchers undertaking similar structural analyses.

- To cite this document: BenchChem. [6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309842#6-fluoro-2-3-4-9-tetrahydro-1h-carbazole-crystal-structure-analysis]

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